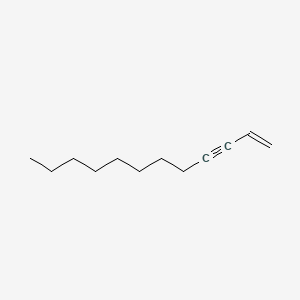

1-Dodecen-3-yne

Overview

Description

1-Dodecen-3-yne is a chemical compound with the molecular formula CH. It has an average mass of 164.287 Da and a monoisotopic mass of 164.156494 Da . It is also known by other names such as 1-Dodecen-3-in in German and 1-Dodécén-3-yne in French .

Physical And Chemical Properties Analysis

This compound has a density of 0.7964 and a refractive index of 1.4510 . The boiling point is estimated to be 226.79°C .Scientific Research Applications

Pheromone Synthesis in Insect Study

In entomological research, 1-Dodecen-3-yne derivatives have been utilized in synthesizing pheromones for insect communication studies. For instance, the synthesis and testing of (Z)-7-Dodecen-1-yl acetate and (Z)-7-dodecen-1-ol, which are related to this compound, have shown significant activity in attracting male silver Y moths (Tóth et al., 1983). This research provides valuable insights into understanding insect behavior and developing environmentally friendly pest control methods.

Phase Transition Studies

Catalysis in Chemical Synthesis

In the field of chemical engineering, 1-Dodecene and its derivatives play a crucial role as substrates in catalysis. For example, the kinetics of 1-dodecene hydroformylation using a rhodium-biphephos catalyst in a thermomorphic solvent system were extensively studied, revealing insights into the main and side reactions during the process (Kiedorf et al., 2014). Such studies are vital for optimizing industrial chemical processes, particularly in the production of fine chemicals and pharmaceutical intermediates.

Materials Science and Nanotechnology

In materials science, 1-Dodecene derivatives have been investigated for their role in the synthesis and stabilization of nanoparticles. For example, a study on the microwave-assisted synthesis of germanium nanoparticles utilized a mixture of oleylamine and 1-dodecene as the reaction solvent, demonstrating that the solvent composition significantly influences the size and crystallinity of the nanoparticles (Bernard et al., 2018). This kind of research is crucial for advancing nanotechnology applications in areas like electronics, catalysis, and drug delivery.

Future Directions

properties

IUPAC Name |

dodec-1-en-3-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4,6,8-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLESGDAMQLBSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339432 | |

| Record name | 1-Dodecen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74744-36-8 | |

| Record name | 1-Dodecen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3056775.png)

![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)